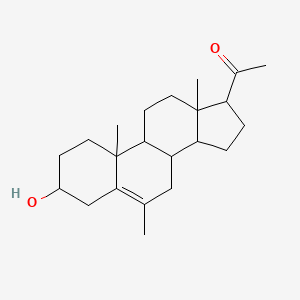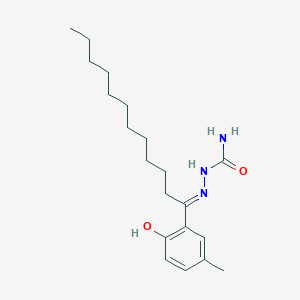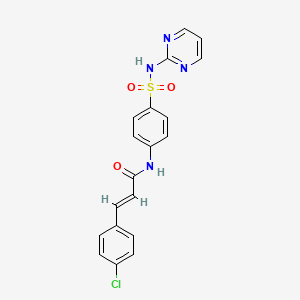![molecular formula C26H16N2O8 B11998236 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C26H16N2O8, is a complex organic molecule. It features a fused pyrroloisoindole core with two phenyl rings attached. The acetyl group (CH3C(O)-) is also present, contributing to its overall structure. Unfortunately, detailed information about its origin or natural occurrence is scarce.
Métodos De Preparación
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. Starting materials include appropriately substituted aromatic compounds and reagents that facilitate the formation of the pyrroloisoindole core.
Diversity-Oriented Synthesis: Researchers have explored diverse synthetic routes to access structurally related compounds, some of which may share intermediates with our target compound.
Cyclization: The key step involves cyclizing the precursor molecules under controlled conditions (e.g., heating, solvent choice, catalysts).
Protecting Groups: To selectively functionalize specific positions, protecting groups (such as acetyl groups) are used during synthesis.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and limited applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to the formation of phenolic compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
- Hydrides (e.g., LiAlH4) : For reduction reactions.
Acids/Bases: Used for cyclization and deprotection steps.
- Hydrolysis : Removal of the acetyl group yields the corresponding phenolic compound.
- Functionalization : Substituted derivatives with modified phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry::
- Structural Diversity : Researchers study this compound and its analogs to explore novel chemical space.
- Medicinal Chemistry : Investigating potential drug candidates based on its structure.
- Biological Activity : Assessing its effects on cellular processes.
- Drug Development : Screening for potential therapeutic applications.
- Materials Science : Exploring its use in organic electronics or sensors.
- Pharmaceuticals : Potential drug leads.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely interacts with cellular targets, influencing biochemical pathways. Further research is needed to elucidate its mode of action.
Comparación Con Compuestos Similares
While unique, this compound shares features with other pyrroloisoindoles, such as [similar compound 1] and similar compound 2
Propiedades
Fórmula molecular |
C26H16N2O8 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
[3-[2-(3-acetyloxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]phenyl] acetate |
InChI |
InChI=1S/C26H16N2O8/c1-13(29)35-17-7-3-5-15(9-17)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)16-6-4-8-18(10-16)36-14(2)30/h3-12H,1-2H3 |
Clave InChI |
ZNTOWHSNZAYTQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)





